Hydroxybutorphanol is a significant metabolite of butorphanol, a synthetic opioid analgesic belonging to the phenanthrene series. It is primarily recognized for its role in pain management and is classified as an opioid agonist-antagonist. The compound exhibits both agonistic and antagonistic properties at different opioid receptors, which can influence its therapeutic effects and side effects. Hydroxybutorphanol is notable for its relatively long half-life, contributing to its pharmacokinetic profile in clinical settings.
Hydroxybutorphanol is derived from butorphanol through metabolic processes primarily occurring in the liver. It falls under the classification of opioids, specifically as a partial agonist at the mu-opioid receptor, while also acting as an antagonist at the kappa-opioid receptor. This dual action classifies it within the group of mixed opioid analgesics, which are utilized for their analgesic properties while potentially minimizing some of the adverse effects typically associated with full agonists.
The synthesis of hydroxybutorphanol can be achieved through various chemical pathways, often starting from butorphanol itself. One notable method involves the reduction of butorphanol using sodium borohydride in a controlled environment. The reaction typically requires specific conditions such as maintaining the pH and temperature within defined limits to optimize yield and purity.
A detailed synthetic route includes:
Hydroxybutorphanol has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , and it features a morphinan backbone typical of many opioids. The molecular weight of hydroxybutorphanol is approximately 329.47 g/mol.
Key structural features include:
The three-dimensional conformation plays a crucial role in its binding affinity and efficacy at opioid receptors.
Hydroxybutorphanol can participate in various chemical reactions typical of alcohols and amines. Key reactions include:
These reactions are essential for understanding its metabolism and potential interactions within biological systems.
The mechanism of action of hydroxybutorphanol involves its interaction with opioid receptors, primarily the mu-opioid receptor. Upon binding, it activates these receptors, leading to:
Pharmacokinetically, hydroxybutorphanol exhibits elimination-rate-limited kinetics due to its long half-life (approximately 18 hours), which influences dosing regimens when used clinically .
Hydroxybutorphanol presents several key physical and chemical properties:
These properties are critical for formulation development and understanding bioavailability .
Hydroxybutorphanol finds applications primarily in clinical settings as an analgesic agent. Its use is particularly noted in:
Additionally, ongoing research explores its potential applications in various therapeutic areas beyond pain management, including anxiety disorders due to its unique receptor activity profile .
Hydroxybutorphanol (HO-B) is the principal oxidative metabolite of the opioid analgesic butorphanol tartrate, formed via hepatic cytochrome P450 (CYP) 3A4-mediated hydroxylation. Butorphanol—a synthetic morphinan derivative—undergoes extensive first-pass metabolism, yielding HO-B as its major pharmacologically active derivative. The molecular formula of HO-B is C~21~H~29~NO~3~, with a hydroxyl group added at the C-23 position of the parent compound, enhancing its polarity [1] [4].
HO-B accounts for >70% of butorphanol’s metabolic clearance, as confirmed by human pharmacokinetic studies. After butorphanol administration (intravenous, intramuscular, or nasal), plasma concentrations of HO-B exceed those of the parent drug within 2 hours and persist significantly longer due to HO-B’s extended elimination half-life [3]. Though HO-B binds weakly to mu (µ) and kappa (κ) opioid receptors, its contribution to butorphanol’s net analgesic effect remains partially characterized. Notably, HO-B exhibits elimination-rate-limited kinetics, meaning its clearance depends on formation and excretion rates rather than further biotransformation [3].
Table 1: Molecular Properties of Butorphanol and Hydroxybutorphanol
Property | Butorphanol | Hydroxybutorphanol |
---|---|---|
Molecular Formula | C~21~H~29~NO~2~ | C~21~H~29~NO~3~ |
Partition Coefficient (log P) | 3.25 (pH 7.5) | 2.10 (estimated) |
Plasma Protein Binding | 80% | 65–75% |
Primary Metabolic Pathway | CYP3A4 hydroxylation | Glucuronidation |
HO-B’s significance emerged alongside the development of mixed agonist-antagonist opioids in the 1970s. Butorphanol—classified as a morphinan derivative—was synthesized to leverage κ-receptor agonism for analgesia while mitigating µ-receptor-driven respiratory depression and addiction potential [2]. Early pharmacokinetic studies in the 1990s revealed that HO-B accumulated disproportionately relative to butorphanol, prompting investigations into its pharmacological role [3].
This metabolite exemplifies a broader pattern in opioid research: metabolites once dismissed as "inactive" often contribute to therapeutic or toxic outcomes. For example:
HO-B is a model compound for studying accumulation kinetics and metabolite-driven toxicity. Key findings include:
Table 2: Pharmacokinetic Parameters of Hydroxybutorphanol in Humans
Parameter | Value | Study Conditions |
---|---|---|
Half-life (t~1/2~) | 15.0 ± 2.1 hours | Steady-state q6h nasal dosing |
AUC~0–τ~ (ng·h/mL) | 8.71 (Elderly) vs. 7.24 (Young) | Single 1 mg IV dose |
Accumulation Index | 6.0 | q6h dosing for 5 days |
Renal Excretion | 49% of administered dose | Radioisotope tracing |
HO-B also illustrates the role of metabolites in risk assessment. In chronic toxicity studies, sustained HO-B exposure may trigger androgen suppression or immunosuppression—effects not fully attributable to butorphanol alone [1] [5]. Regulatory guidelines now emphasize metabolite monitoring to reduce uncertainty in chemical safety evaluations [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1